molecular formula C19H14O B15344810 BENZ(a)ANTHRACENE, 8-METHOXY- CAS No. 63019-69-2

BENZ(a)ANTHRACENE, 8-METHOXY-

Cat. No.: B15344810
CAS No.: 63019-69-2
M. Wt: 258.3 g/mol
InChI Key: FIMRAZGXNOUPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[a]anthracene, 8-methoxy-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14O . It is a derivative of benz[a]anthracene, where a methoxy group (-OCH3) is attached to the eighth carbon of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[a]anthracene, 8-methoxy- typically involves the following steps:

  • Starting Material: : The synthesis begins with benz[a]anthracene as the starting material.

  • Methylation: : The anthracene ring undergoes methylation at the eighth position using a methylating agent such as methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (KOtBu).

  • Purification: : The resulting product is purified through recrystallization or column chromatography to obtain the pure 8-methoxy derivative.

Industrial Production Methods

In an industrial setting, the production of Benz[a]anthracene, 8-methoxy- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts to enhance the methylation reaction efficiency.

Chemical Reactions Analysis

Benz[a]anthracene, 8-methoxy-: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the compound to its corresponding dihydro derivatives.

  • Substitution: : Electrophilic substitution reactions can occur at different positions on the anthracene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Dihydro derivatives.

  • Substitution: : Various substituted derivatives depending on the position and nature of the substituent.

Scientific Research Applications

Benz[a]anthracene, 8-methoxy-: has several scientific research applications:

  • Chemistry: : It is used as a precursor in the synthesis of more complex organic compounds.

  • Biology: : The compound is studied for its biological activity, including its potential as an anticancer agent.

  • Medicine: : Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benz[a]anthracene, 8-methoxy- exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: : The compound interacts with DNA and other cellular components, leading to biological effects.

  • Pathways Involved: : It may induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death).

Comparison with Similar Compounds

Benz[a]anthracene, 8-methoxy-: is compared with other similar compounds such as benz[a]anthracene, benzene, and naphthalene:

  • Benz[a]anthracene: : The parent compound without the methoxy group.

  • Benzene: : A simpler aromatic hydrocarbon with a single benzene ring.

  • Naphthalene: : A polycyclic aromatic hydrocarbon with two fused benzene rings.

Benz[a]anthracene, 8-methoxy-: is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity compared to its parent compound and other similar compounds.

Properties

CAS No.

63019-69-2

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

8-methoxybenzo[a]anthracene

InChI

InChI=1S/C19H14O/c1-20-19-8-4-6-14-11-17-15(12-18(14)19)10-9-13-5-2-3-7-16(13)17/h2-12H,1H3

InChI Key

FIMRAZGXNOUPTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.